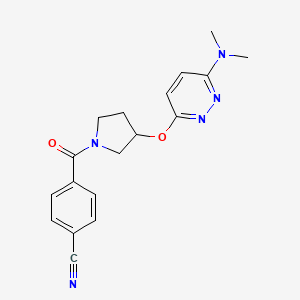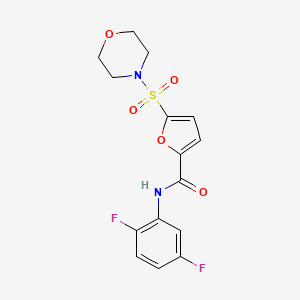![molecular formula C16H15ClN2O3 B2896603 [(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 931030-91-0](/img/structure/B2896603.png)
[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H15ClN2O3 and its molecular weight is 318.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with an appropriate isocyanate derivative of 3-ethylphenyl. The reaction conditions usually include solvents like dichloromethane or acetonitrile and catalysts such as triethylamine, conducted under reflux.
Industrial Production Methods: For industrial-scale production, the processes are scaled up and optimized for yield and efficiency. Techniques such as solvent recovery and recycling, and the use of automated reactors, ensure high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several types of reactions, including:
Oxidation: Primarily affecting the ethyl group, which can convert into an aldehyde or carboxylic acid.
Reduction: The carbamoyl group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group in the pyridine ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions: Oxidation reactions often use reagents like potassium permanganate or chromium trioxide. Reduction reactions may employ hydrogen gas with a palladium catalyst. Substitution reactions typically occur under basic conditions using reagents such as sodium hydride or potassium carbonate.
Major Products: Major products depend on the specific reaction, ranging from oxidized aldehydes and acids to reduced amines and substituted pyridines.
Scientific Research Applications
Chemistry: In chemistry, [(3-Ethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is used as a building block for synthesizing more complex molecules.
Biology: In biological research, it serves as a probe for studying enzyme interactions, particularly those involved in carboxylate and carbamate chemistry.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Industrially, it finds applications in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action: The compound's mechanism of action primarily involves the interaction of the carbamoyl and carboxylate groups with biological targets, such as enzymes and receptors. The molecular pathways typically include covalent bonding with active site residues, resulting in inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
[(3-Phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
[(3-Ethylphenyl)carbamoyl]ethyl 2-chloropyridine-3-carboxylate
[(3-Ethylphenyl)carbamoyl]methyl 2-bromopyridine-3-carboxylate
This compound's distinctiveness lies in its specific substitution and functional groups, making it a subject of extensive research in diverse scientific fields.
Properties
IUPAC Name |
[2-(3-ethylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-11-5-3-6-12(9-11)19-14(20)10-22-16(21)13-7-4-8-18-15(13)17/h3-9H,2,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMVKRMMTSJFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)



![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2896534.png)




